molecular formula C22H16Cl2N2 B2976683 1-(4-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole CAS No. 338772-25-1

1-(4-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

Cat. No.: B2976683
CAS No.: 338772-25-1
M. Wt: 379.28
InChI Key: YJHQBPBYNMKXEX-SDNWHVSQSA-N
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Description

1-(4-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole typically involves the condensation of 4-chlorobenzylamine with 2-chlorostyryl aldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-2-(2-chlorophenyl)-1H-1,3-benzimidazole
  • 1-(4-chlorobenzyl)-2-(2-chlorophenyl)-1H-1,3-benzimidazole
  • 1-(4-chlorobenzyl)-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Uniqueness

1-(4-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is unique due to the presence of both chlorobenzyl and chlorostyryl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(4-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2/c23-18-12-9-16(10-13-18)15-26-21-8-4-3-7-20(21)25-22(26)14-11-17-5-1-2-6-19(17)24/h1-14H,15H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHQBPBYNMKXEX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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